molecular formula C6H4BrF2NO2 B13028025 4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid

4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13028025
M. Wt: 240.00 g/mol
InChI Key: WNLADYAJLWWQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound featuring a pyrrole ring substituted with bromine, difluoromethyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid typically involves the introduction of bromine and difluoromethyl groups onto a pyrrole ring. One common method involves the bromination of a pyrrole precursor followed by the introduction of the difluoromethyl group using a difluoromethylating reagent. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and difluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrrole derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylates or other oxidized derivatives.

    Reduction Products: Reduction typically yields alcohols or other reduced forms of the compound.

Scientific Research Applications

4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique properties make it suitable for the development of advanced materials.

    Biological Studies: It can be used to study the interactions of pyrrole derivatives with biological targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s stability and binding affinity, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: Similar in structure but with a pyrazole ring instead of a pyrrole ring.

    Ethyl bromodifluoroacetate: Contains a difluoromethyl group but lacks the pyrrole ring structure.

Uniqueness

4-Bromo-1-(difluoromethyl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of its bromine, difluoromethyl, and carboxylic acid substituents on a pyrrole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H4BrF2NO2

Molecular Weight

240.00 g/mol

IUPAC Name

4-bromo-1-(difluoromethyl)pyrrole-2-carboxylic acid

InChI

InChI=1S/C6H4BrF2NO2/c7-3-1-4(5(11)12)10(2-3)6(8)9/h1-2,6H,(H,11,12)

InChI Key

WNLADYAJLWWQFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C=C1Br)C(F)F)C(=O)O

Origin of Product

United States

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